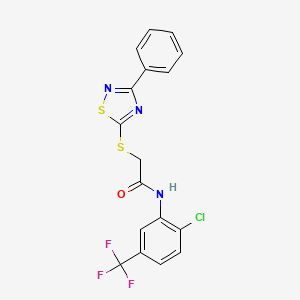

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS2/c18-12-7-6-11(17(19,20)21)8-13(12)22-14(25)9-26-16-23-15(24-27-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNWWQJFXNEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiadiazole Derivative : The initial step includes the synthesis of the thiadiazole ring through the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

- Substitution Reaction : The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to form the final acetamide structure.

- Purification : The product is purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit notable cytotoxicity. For instance:

- MTT Assay Results : In an MTT assay evaluating the cytotoxic effects against HeLa and MCF-7 cell lines, derivatives showed varying degrees of activity. One study reported an IC50 value of 29 μM for a related thiadiazole derivative against HeLa cells, indicating significant potential for anticancer applications .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiadiazole Derivative A | HeLa | 29 |

| Thiadiazole Derivative B | MCF-7 | 73 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.

- Interaction with Biological Targets : The lipophilic nature of these compounds may enhance their interaction with cellular membranes and biological targets, leading to increased cytotoxicity .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:

- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives for their anticancer properties and found that modifications in the thiadiazole structure significantly influenced their cytotoxic activity against various cancer cell lines .

- Pharmacological Profiles : Another investigation focused on the pharmacological profiles of thiadiazole compounds, revealing their potential as dual-action agents targeting both tumor cells and inflammatory pathways .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The characterization of the compound is usually confirmed through techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm the molecular weight and purity.

These methods ensure that the synthesized compound meets the required specifications for further biological testing.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Study Findings : Compounds with similar thiadiazole structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- In Vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that it can inhibit the proliferation of breast cancer cells (MCF7) with an IC50 value indicating effective dose-response relationships.

Molecular docking studies suggest that the compound may act as a potential inhibitor of specific targets involved in cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the applications of this compound in different research contexts:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus and E. coli noted |

| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Dose-dependent decrease in cell viability observed in MCF7 cells |

| Inflammation Model Study | Investigate anti-inflammatory properties | Compound showed potential as a 5-lipoxygenase inhibitor in silico |

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting:

- Infectious Diseases : As an antimicrobial agent.

- Cancer Treatment : As a potential anticancer drug.

Further research is necessary to optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves coupling a 2-chloroacetamide intermediate with a thiol-containing 1,2,4-thiadiazole derivative. For example:

- Step 1: React 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide with 3-phenyl-1,2,4-thiadiazole-5-thiol in a polar aprotic solvent (e.g., DMF or dioxane) under reflux (80–100°C) for 5–7 hours .

- Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .

- Step 3: Purify via recrystallization (ethanol/DMF) or column chromatography .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the trifluoromethyl and thiadiazole substituents. Aromatic protons appear at δ 7.2–8.1 ppm, while the acetamide carbonyl resonates near δ 168–170 ppm .

- FT-IR: Validate thioether (C-S-C, ~680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds .

- HPLC-MS: Assess purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₂ClF₃N₃OS₂: 454.0) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Solvent Optimization: Replace toluene/water mixtures with DMF to enhance solubility of aromatic intermediates, improving yields from ~60% to >80% .

- Catalyst Screening: Substitute TEA with DBU (1,8-diazabicycloundec-7-ene) to accelerate thiolate formation, reducing reaction time to 3–4 hours .

- Temperature Control: Microwave-assisted synthesis at 120°C reduces side products (e.g., disulfide formation) .

Advanced: How to resolve contradictory bioactivity data in different assays?

Answer:

- Assay-Specific Variables:

- pH Sensitivity: Thiadiazole derivatives show pH-dependent antimicrobial activity; ensure consistent buffer conditions (e.g., pH 7.4 for mammalian assays vs. pH 5.8 for bacterial assays) .

- Cell Line Variability: Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to account for differences in membrane permeability or metabolic activity .

- Orthogonal Validation: Confirm anticancer activity via both MTT (metabolic activity) and Annexin V/PI staining (apoptosis-specific) assays .

Basic: What in vitro assays evaluate its biological activity?

Answer:

- Antimicrobial: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer: MTT assay (IC₅₀ determination) on human cancer cell lines (e.g., HepG2, A549) .

- Enzyme Inhibition: Fluorometric assays targeting dihydrofolate reductase (DHFR) or thioredoxin reductase (TrxR) .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to DHFR (PDB ID: 1U72). The trifluoromethyl group shows hydrophobic interactions with Leu4 and Phe31 residues .

- MD Simulations (GROMACS): Assess stability of the compound-TrxR complex over 100 ns; RMSD <2.0 Å indicates stable binding .

- QSAR Studies: Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial activity using Hammett constants .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation:

- Bioisosteric Replacement: Swap the thioether (-S-) with sulfoxide (-SO-) to evaluate oxidation state impacts on potency .

Basic: What are optimal storage conditions for stability?

Answer:

- Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether moiety.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation indicates acceptable stability .

Advanced: Why does cytotoxicity vary across cell lines?

Answer:

- Uptake Mechanisms: HeLa cells overexpress organic anion transporters (OATPs), enhancing intracellular accumulation compared to OATP-negative lines .

- Metabolic Resistance: MCF-7 cells exhibit high glutathione (GSH) levels, detoxifying electrophilic intermediates via conjugation .

Advanced: How to improve bioavailability for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.